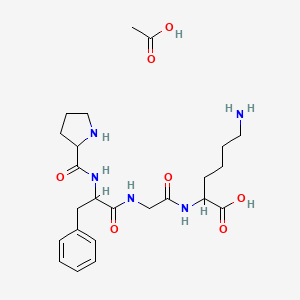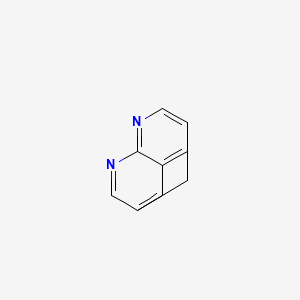
Z-Tyr(3,5-I2)-oet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Tyr(3,5-I2)-oet, also known as (2S)-3-(3,5-diiodo-4-methyl-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a derivative of tyrosine. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions on the aromatic ring of tyrosine, and an ethyl ester group. It is commonly used in peptide synthesis and research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr(3,5-I2)-oet typically involves the iodination of tyrosine derivatives. The process begins with the protection of the amino and carboxyl groups of tyrosine to prevent unwanted side reactions. The iodination is then carried out using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide. The reaction conditions usually involve a solvent like acetic acid or methanol, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency. The purification of the final product is achieved through techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Z-Tyr(3,5-I2)-oet undergoes various chemical reactions, including:
Oxidation: The iodine atoms can be oxidized to form iodotyrosine derivatives.
Reduction: The compound can be reduced to remove the iodine atoms, yielding deiodinated tyrosine derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, or alkyl halides.
Major Products Formed
Oxidation: Iodotyrosine derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Z-Tyr(3,5-I2)-oet has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: Studied for its role in protein modification and its effects on enzyme activity.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and therapeutic purposes.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of Z-Tyr(3,5-I2)-oet involves its incorporation into peptides and proteins, where the iodine atoms can influence the structure and function of the resulting molecules. The presence of iodine can affect the hydrophobicity, steric interactions, and electronic properties of the compound, leading to changes in its biological activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Tyr(3,5-I2)-OH: A similar compound with a fluorenylmethyloxycarbonyl protecting group instead of the ethyl ester group.
Boc-Tyr(3,5-I2)-OH: Another derivative with a tert-butoxycarbonyl protecting group.
Z-Tyr(tBu)-OH: A tyrosine derivative with a tert-butyl group instead of iodine atoms.
Uniqueness
Z-Tyr(3,5-I2)-oet is unique due to the presence of two iodine atoms, which impart distinct chemical and physical properties. These iodine atoms can enhance the compound’s reactivity and influence its interactions with other molecules, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19I2NO5/c1-2-26-18(24)16(10-13-8-14(20)17(23)15(21)9-13)22-19(25)27-11-12-6-4-3-5-7-12/h3-9,16,23H,2,10-11H2,1H3,(H,22,25)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFCOFWKAQDPBP-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19I2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
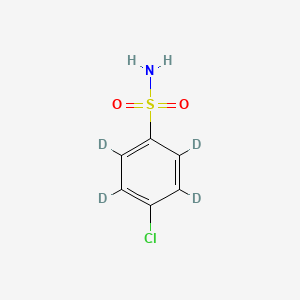


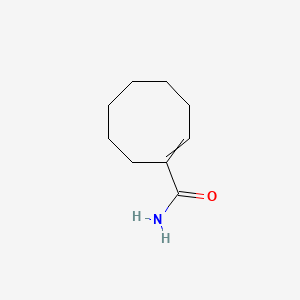
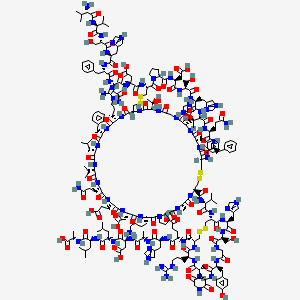



![[1,2,4]Triazolo[1,5-a][1,3,5]triazine-5,7-diamine](/img/structure/B564024.png)
![N,N-diethylethanamine;4-[4-[3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B564028.png)
